
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TAP is a small molecule that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A foundational aspect of the scientific research applications of 3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine and related derivatives is in the synthesis of novel compounds with potential antimicrobial and antitubercular activities. For instance, research has demonstrated the synthesis of azetidinone analogues that were tested for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies suggest the compound's potential as a basis for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antioxidant and Biological Evaluation
Further research into derivatives of 3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine has shown significant antioxidant properties. Novel candidates designed by integrating thiophene with other heterocycles have shown promising antioxidant activity, surpassing even ascorbic acid in some instances. Such findings highlight the compound's utility in creating high-efficiency antioxidants, particularly in inhibiting reactive oxygen species (ROS), thereby showcasing its potential in medicinal chemistry for antioxidant applications (Aziz et al., 2021).
Organocatalytic Synthesis for Medicinal Applications
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] is another area where related compounds show significant promise. These derivatives exhibit important biological activities, and their synthesis through an enantioselective organocatalytic approach offers a pathway to spirooxindole derivatives with high enantiopurity and structural diversity. This methodology opens new avenues for medicinal chemistry and diversity-oriented synthesis, particularly in constructing compounds with potential therapeutic benefits (Chen et al., 2009).
Antifungal and Antidepressant Agents
Additionally, the synthesis and evaluation of Schiff's bases and azetidinones derived from similar structures have been explored for their potential as antidepressant and nootropic agents. This research signifies the compound's versatility, indicating its skeleton's potential in CNS-active agent development for therapeutic use, further emphasizing the diverse pharmacological applications of these derivatives (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
3-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-19(16,12-4-2-6-18-12)14-8-11(9-14)17-10-3-1-5-13-7-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQUZJJAFAOYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2544787.png)
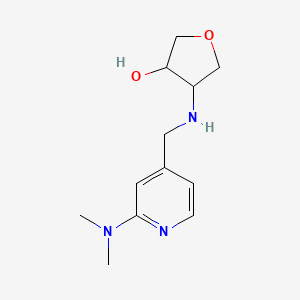
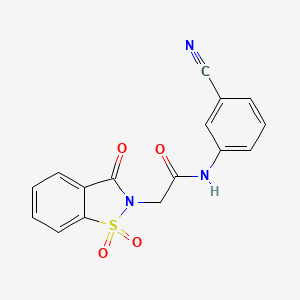
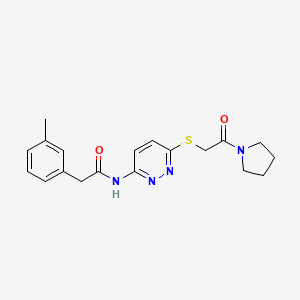
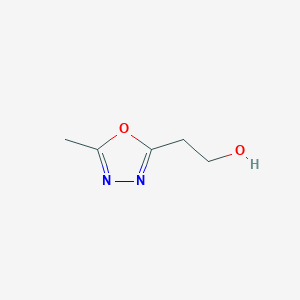

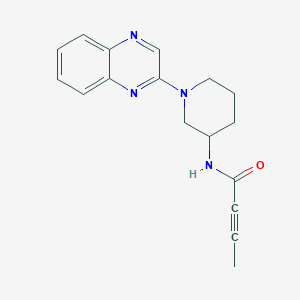
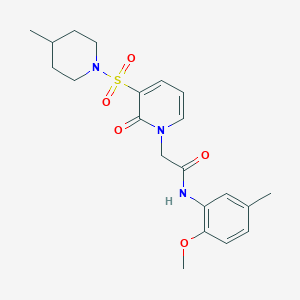

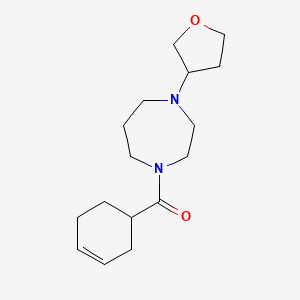
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2544807.png)
![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)
![methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2544810.png)